

6-Fluoropyridine-2-sulfonyl chloride suppliers

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Compound of Interest

Compound Name: 6-Fluoropyridine-2-sulfonyl chloride

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An In-Depth Technical Guide to **6-Fluoropyridine-2-sulfonyl Chloride** for Advanced Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic application of **6-Fluoropyridine-2-sulfonyl chloride**. We will delve into its core properties, synthesis, reactivity, and sourcing, providing not just protocols but the underlying scientific rationale to empower your research and development endeavors.

Strategic Importance in Modern Chemistry

6-Fluoropyridine-2-sulfonyl chloride (CAS No. 128583-07-3) is a pivotal heterocyclic building block in contemporary organic synthesis.[1][2] Its value lies in its ability to introduce the 6-fluoropyridyl-2-sulfonyl moiety into a target molecule. This functionality is of particular interest in medicinal chemistry for several reasons:

- **Fluorine's Role in Drug Design:** The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties.[3] It can improve metabolic stability, increase binding affinity, and modulate pKa and lipophilicity, often leading to more effective and safer therapeutics.[3]
- **Sulfonamide as a Privileged Scaffold:** The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of antibacterial, diuretic, and anti-inflammatory drugs. The reaction of a sulfonyl chloride with an amine is the most common method for its formation.[4]

- **Heterocyclic Scaffolds:** The pyridine ring itself is a common feature in pharmaceuticals, offering specific electronic properties and hydrogen bonding capabilities.

By combining these three features, **6-Fluoropyridine-2-sulfonyl chloride** provides a ready-to-use reagent for creating complex, highly functionalized molecules with desirable drug-like properties.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is fundamental to its successful and safe application.

Key Properties

The essential physicochemical data for **6-Fluoropyridine-2-sulfonyl chloride** are summarized below.

Property	Value	Source(s)
CAS Number	128583-07-3	[1] [5]
Molecular Formula	C ₅ H ₃ ClFNO ₂ S	[1] [2]
Molecular Weight	195.60 g/mol	[1] [5]
Purity	Typically ≥95% - 98%	[1] [6]
Appearance	Varies; often reported as a solid	N/A
SMILES	<chem>O=S(C1=NC(F)=CC=C1)(Cl)=O</chem>	[1]
Storage	Store at -20°C, sealed, away from moisture	[1]

Safety and Handling

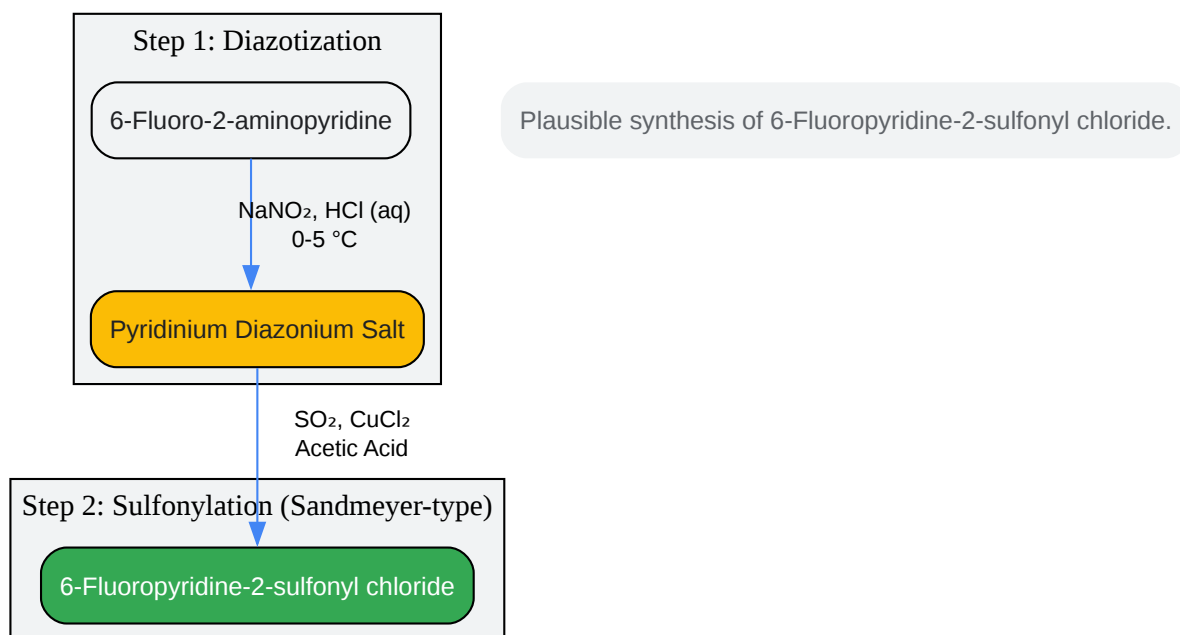
6-Fluoropyridine-2-sulfonyl chloride is a reactive chemical intermediate and must be handled with appropriate precautions in a well-ventilated fume hood.[\[6\]](#)[\[7\]](#)

- Hazard Statements:
 - H302: Harmful if swallowed.[7]
 - H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[6][7]
 - H319: Causes serious eye irritation.[6][7]
 - H335: May cause respiratory irritation.[6][7]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][8]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][8]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
 - P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

Causality Behind Handling Procedures: Sulfonyl chlorides are highly susceptible to hydrolysis. Contact with moisture (including humidity in the air) will hydrolyze the compound to the corresponding sulfonic acid, rendering it inactive for its intended reactions and producing corrosive hydrochloric acid (HCl). Therefore, storage in a sealed container, away from moisture, and handling under an inert atmosphere (e.g., nitrogen or argon) are critical for preserving its integrity and ensuring safety.

Synthesis Pathway Overview

While specific industrial preparations are often proprietary, a general and plausible synthetic route to heteroaromatic sulfonyl chlorides can be illustrated. A common method involves the diazotization of a corresponding aminopyridine followed by a copper-catalyzed reaction with sulfur dioxide and chloride.



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Caption: Plausible synthesis of **6-Fluoropyridine-2-sulfonyl chloride**.

Mechanistic Rationale:

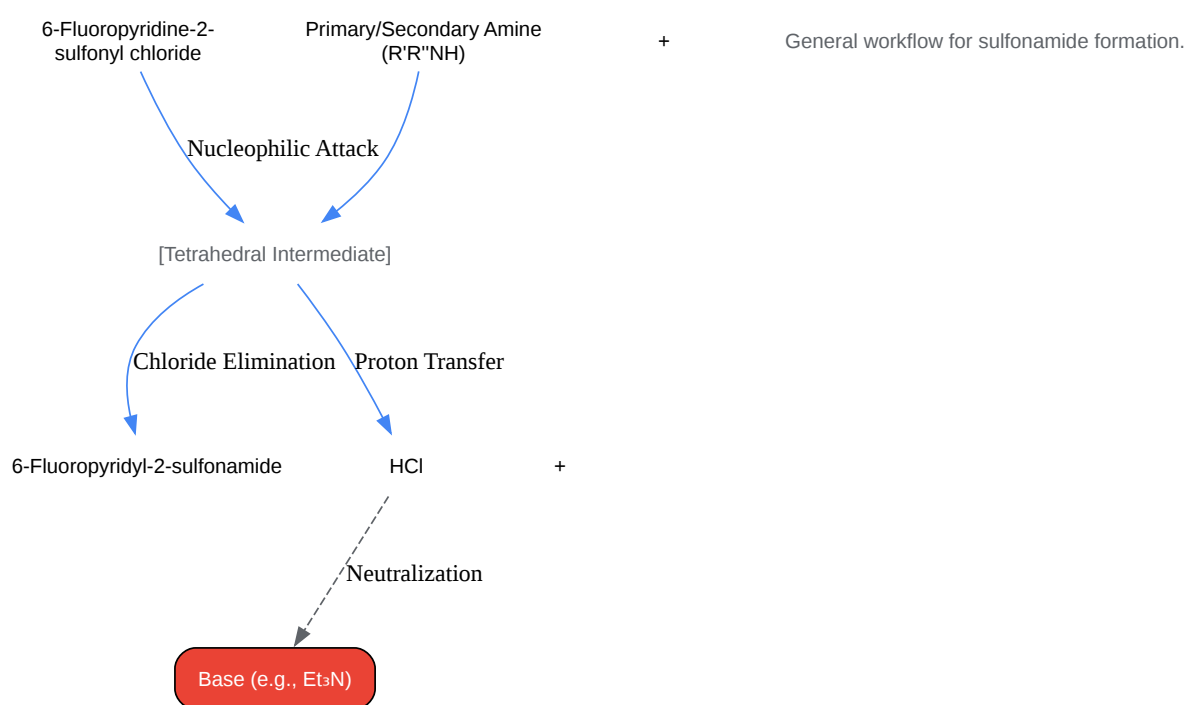
- **Diazotization:** The primary amine on the pyridine ring is converted into a diazonium salt using sodium nitrite and a strong acid. This group is an excellent leaving group (N_2 gas).
- **Sulfonylation:** In a process analogous to the Sandmeyer reaction, the diazonium salt is displaced. A solution of sulfur dioxide in a solvent like acetic acid, in the presence of a copper(I) chloride catalyst, traps the resulting aryl radical/cation to form the sulfonyl chloride.

Core Reactivity: Sulfonamide Synthesis

The primary utility of **6-Fluoropyridine-2-sulfonyl chloride** is its reaction with primary or secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for constructing complex molecules.^{[4][9]}

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of the amine nitrogen attacks the electrophilic sulfur center, followed by the departure of the chloride leaving group.



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Caption: General workflow for sulfonamide formation.

Self-Validating Experimental Protocol: General Sulfonamide Synthesis

This protocol is designed to be self-validating by incorporating in-process checks and explaining the purpose of each step.

Objective: To synthesize a 6-fluoropyridyl-2-sulfonamide derivative from **6-Fluoropyridine-2-sulfonyl chloride** and a generic amine.

Materials:

- **6-Fluoropyridine-2-sulfonyl chloride** (1.0 eq)
- Primary or secondary amine (1.1 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Tertiary amine base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5 - 2.0 eq)
- Nitrogen or Argon gas supply
- Standard glassware (oven-dried)

Procedure:

- Preparation (The 'Why'): Under an inert atmosphere of nitrogen, dissolve the amine (1.1 eq) and the base (e.g., Et₃N, 1.5 eq) in anhydrous DCM to a concentration of approximately 0.1 M. Stir the solution at room temperature for 5 minutes.
 - Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride. The inert atmosphere prevents atmospheric moisture from interfering. Using a slight excess of the amine can help drive the reaction to completion. The base is added upfront to neutralize the HCl as it is formed, preventing it from protonating the starting amine, which would render it non-nucleophilic.
- Reaction Initiation (The 'Why'): In a separate flask, dissolve **6-Fluoropyridine-2-sulfonyl chloride** (1.0 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
 - Causality: The dropwise addition at low temperature helps to control the exotherm of the reaction and minimize potential side reactions.

- **Reaction Monitoring (The 'Why'):** Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the consumption of the limiting reagent (typically the sulfonyl chloride).
 - **Causality:** Active monitoring is the core of a self-validating protocol. It prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.
- **Work-up and Quenching (The 'Why'):** Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
 - **Causality:** Quenching stops the reaction and begins the purification process. The aqueous wash will remove the triethylammonium hydrochloride salt and any remaining water-soluble reagents.
- **Extraction and Purification (The 'Why'):** Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
 - **Causality:** The organic solvent extracts the desired product. The brine wash removes residual water from the organic layer. Drying with Na_2SO_4 removes all traces of water before solvent evaporation. Column chromatography provides the final, purified product, which should be characterized by NMR and MS to confirm its identity and purity.

Sourcing and Supplier Information

6-Fluoropyridine-2-sulfonyl chloride is available from a variety of chemical suppliers that specialize in research chemicals and building blocks for the pharmaceutical industry. When sourcing, it is crucial to request a certificate of analysis (CoA) to verify purity.

Supplier	CAS Number	Notes
BLDpharm	128583-07-3	Offers the product, may require cold-chain transportation. [10] [11]
ChemScene	128583-07-3	Provides the compound with purity $\geq 98\%$. [1]
AK Scientific, Inc.	128583-07-3	Lists the product with 95% purity. [6]
Alfa Chemistry	128583-07-3	Offers the product for research use. [12]
Fluorochem	128583-07-3	Supplies the compound for research and development purposes. [7]
Apollo Scientific	N/A	A known supplier of fluorinated building blocks, including various sulfonyl chlorides. [13]
Changzhou Huanling Chemical	N/A	Listed as a manufacturer in China. [14]

Note: Availability and product specifications are subject to change. Always consult the supplier's website for the most current information.

Conclusion

6-Fluoropyridine-2-sulfonyl chloride is more than just a chemical; it is an enabling tool for modern drug discovery and complex molecule synthesis. Its well-defined reactivity, centered on the robust formation of sulfonamides, combined with the beneficial properties imparted by the fluoropyridyl moiety, makes it a high-value reagent. By understanding the causality behind its handling and reaction protocols, researchers can leverage this building block with precision and confidence, accelerating the development of novel chemical entities.

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